

Enasidenib in IDH2-Mutated AML: A Comparative Analysis of Monotherapy Versus Combination Strategies

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Compound of Interest		
Compound Name:	Enasidenib	
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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of single-agent **Enasidenib** efficacy with its performance in combination therapies for the treatment of Acute Myeloid Leukemia (AML) with Isocitrate Dehydrogenase 2 (IDH2) mutations. This analysis is supported by experimental data from key clinical trials, detailed methodologies, and visualizations of relevant biological pathways and experimental workflows.

Enasidenib, an oral inhibitor of the mutant IDH2 enzyme, has demonstrated clinical activity in patients with IDH2-mutated AML. While its efficacy as a monotherapy is established, emerging evidence suggests that combination approaches with agents such as Azacitidine and Venetoclax may offer improved clinical outcomes. This guide delves into the data to provide a clear comparison.

Quantitative Data Comparison

The following tables summarize the key efficacy endpoints from clinical trials evaluating **Enasidenib** as a monotherapy and in combination with other agents.



Efficacy Endpoint	Enasidenib Monotherapy (Relapsed/Refractory AML)[1]
Overall Response Rate (ORR)	40.3%
Complete Remission (CR)	19.3%
Median Overall Survival (OS)	9.3 months
Median Duration of Response (DOR)	5.8 months

Efficacy Endpoint	Enasidenib + Azacitidine (Newly Diagnosed AML)[2] [3]	Azacitidine Alone (Newly Diagnosed AML)[2][3]
Overall Response Rate (ORR)	74%	36%
Complete Remission (CR)	53%	12%
Median Overall Survival (OS)	22 months	22 months
Median Event-Free Survival (EFS)	17.2 months	10.8 months

Efficacy Endpoint	Enasidenib + Venetoclax (Relapsed/Refractory AML)[4][5]
Overall Response Rate (ORR)	62% - 70%
Complete Remission (CR)	50% - 57%
Median Overall Survival (OS)	Not Reached (in one study)
Median Duration of Response (DOR)	16.6 months

Experimental Protocols

Detailed methodologies for the key clinical trials are outlined below to provide context for the presented data.



Enasidenib Monotherapy (NCT01915498)

This phase 1/2 study evaluated the safety, tolerability, and efficacy of **Enasidenib** in patients with advanced hematologic malignancies with an IDH2 mutation.[1][6][7]

- Patient Population: Adults with relapsed or refractory AML and a documented IDH2 mutation.
- Treatment Regimen: **Enasidenib** was administered orally at a starting dose of 100 mg once daily in continuous 28-day cycles.
- Response Assessment: Response to treatment was assessed by bone marrow aspirates and biopsies performed at baseline, at the end of cycles 2, 4, 6, and every 3 cycles thereafter. Response was defined according to the International Working Group (IWG) criteria for AML.

Enasidenib in Combination with Azacitidine (AG221-AML-005 / NCT02677922)

This phase 1b/2 trial was designed to assess the safety and antitumor activity of **Enasidenib** in combination with Azacitidine in patients with newly diagnosed IDH2-mutant AML.[2][3]

- Patient Population: Adults with newly diagnosed, IDH2-mutated AML who were ineligible for intensive chemotherapy.
- Treatment Regimen: Patients received **Enasidenib** 100 mg orally daily in combination with Azacitidine 75 mg/m² subcutaneously or intravenously for 7 days of each 28-day cycle.[2]
- Response Assessment: The primary endpoint was the overall response rate, which was assessed by the investigators according to the IWG criteria for AML.

Enasidenib in Combination with Venetoclax (ENAVEN-AML / NCT04092179)

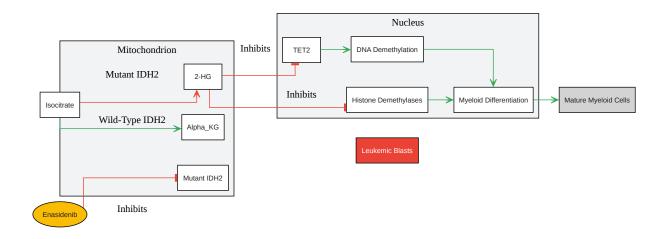
This phase 1b/2 trial evaluated the safety and efficacy of **Enasidenib** combined with Venetoclax in patients with IDH2-mutated myeloid malignancies.[4][8]



- Patient Population: Adult patients with relapsed or refractory AML or high-risk myelodysplastic syndrome/myeloproliferative neoplasm with an IDH2 mutation.[4]
- Treatment Regimen: Patients received **Enasidenib** 100 mg orally daily and Venetoclax with a dose ramp-up to a target of 400 mg orally daily.[4]
- Response Assessment: The primary endpoints were safety and tolerability, and the overall response rate, defined as complete remission (CR), CR with incomplete blood count recovery (CRi), morphologic leukemia-free state (MLFS), and partial remission (PR) by revised IWG criteria.

Signaling Pathways and Experimental Workflow

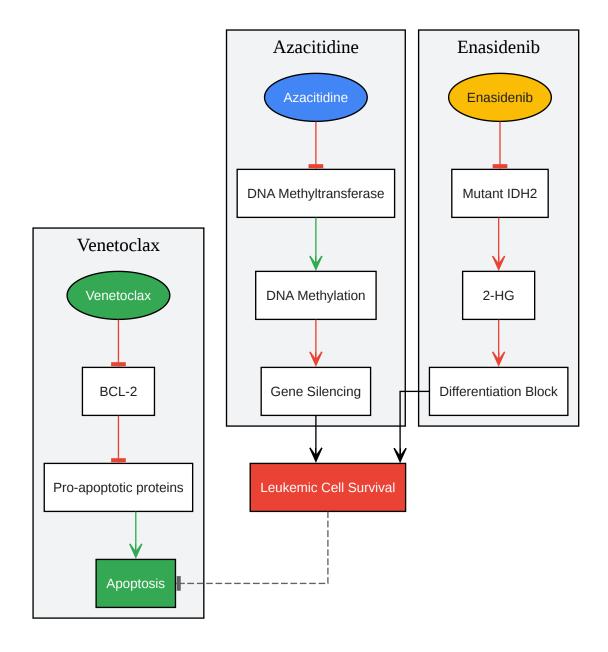
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by these therapies and a typical experimental workflow for a clinical trial.



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Caption: Mechanism of action of **Enasidenib** in IDH2-mutated AML.

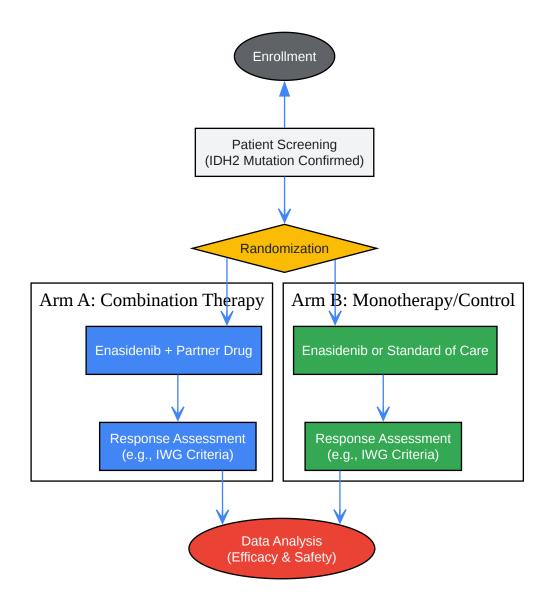




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Caption: Interacting pathways of **Enasidenib** combination therapies.





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Caption: Generalized workflow of a comparative clinical trial.

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